molecular formula C14H12N4O6 B14691667 (E)-Bis(3-methoxy-5-nitrophenyl)diazene CAS No. 24920-72-7

(E)-Bis(3-methoxy-5-nitrophenyl)diazene

Cat. No.: B14691667
CAS No.: 24920-72-7
M. Wt: 332.27 g/mol
InChI Key: XKAQXZBPDYHRFA-UHFFFAOYSA-N
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Description

(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:

    Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines, often in the presence of a base.

Major Products

    Reduction: Bis(3-methoxy-5-aminophenyl)diazene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:

    Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.

    Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    (E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.

    (E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.

Uniqueness

(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

24920-72-7

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

bis(3-methoxy-5-nitrophenyl)diazene

InChI

InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3

InChI Key

XKAQXZBPDYHRFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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